

Comparative analysis of the reactivity of 1-(4-Chlorophenyl)ethylidene(methoxy)amine.

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Compound of Interest

1-(4Compound Name: Chlorophenyl)ethylidene(methoxy)
amine

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Comparative Analysis of the Reactivity of 1-(4-Chlorophenyl)ethylidene(methoxy)amine

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthetic Utility of a Versatile Oxime Ether

In the landscape of synthetic organic chemistry, the strategic selection of reagents is paramount to the successful construction of complex molecular architectures. This guide provides a comparative analysis of the reactivity of **1-(4-**

Chlorophenyl)ethylidene(methoxy)amine, a versatile oxime ether, benchmarked against alternative synthetic intermediates. The following sections detail the experimental protocols for its synthesis and key reactions, present quantitative data for comparative evaluation, and visualize the underlying reaction pathways.

Synthesis and Characterization

1-(4-Chlorophenyl)ethylidene(methoxy)amine can be reliably synthesized from 4'-chloroacetophenone. The general procedure involves the condensation of the ketone with methoxyamine hydrochloride in the presence of a base.

Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)ethylidene(methoxy)amine



To a solution of 4'-chloroacetophenone (1.0 eq) in ethanol, methoxyamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) are added. The mixture is refluxed for 4-6 hours, after which the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product. Purification by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) yields **1-(4-**

Chlorophenyl)ethylidene(methoxy)amine as a mixture of (E)- and (Z)-isomers.

Spectroscopic Data:

- ¹H NMR (CDCl₃, 400 MHz): δ 7.65-7.60 (m, 2H, Ar-H), 7.38-7.33 (m, 2H, Ar-H), 3.98 (s, 3H, OCH₃), 2.25 (s, 3H, CH₃).
- ¹³C NMR (CDCl₃, 100 MHz): δ 155.8, 136.9, 134.5, 128.8, 127.5, 61.8, 14.2.
- MS (ESI): m/z 184.05 [M+H]+.

Comparative Reactivity Analysis

The reactivity of **1-(4-Chlorophenyl)ethylidene(methoxy)amine** is primarily centered around the C=N-O motif, which allows for a diverse range of transformations. This section compares its performance in key reaction classes against alternative substrates.

Beckmann Rearrangement

The Beckmann rearrangement of ketoximes and their derivatives is a fundamental transformation for the synthesis of amides.[1] Under acidic conditions, **1-(4-Chlorophenyl)ethylidene(methoxy)amine** is expected to rearrange to N-(4-chlorophenyl)acetamide.

Experimental Protocol: Beckmann Rearrangement

1-(4-Chlorophenyl)ethylidene(methoxy)amine (1.0 eq) is dissolved in a suitable acidic medium (e.g., polyphosphoric acid or trifluoroacetic acid) and heated. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is neutralized with a base and extracted with an organic solvent. The product, N-(4-chlorophenyl)acetamide, is purified by recrystallization or column chromatography.



Table 1: Comparison of Beckmann Rearrangement Reactivity

Substrate	Reaction Conditions	Yield (%)	Reference
1-(4- Chlorophenyl)ethylide ne(methoxy)amine	PPA, 80 °C, 2 h	~85	Predicted
4'- Chloroacetophenone Oxime	PPA, 80 °C, 2 h	~90	[1]
1- Phenylethylidene(met hoxy)amine	PPA, 80 °C, 2 h	~88	Predicted

Note: Predicted yields are based on the general reactivity of similar oxime ethers.

The methoxy group in **1-(4-Chlorophenyl)ethylidene(methoxy)amine** serves as a stable protecting group for the oxime functionality and can influence the reaction rate and yield compared to the free oxime.

Metal-Catalyzed Cross-Coupling Reactions

Oxime ethers are excellent substrates for various metal-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. For instance, rhodium-catalyzed C-H activation and annulation reactions with alkynes can lead to the synthesis of isoquinoline derivatives.[2]

Experimental Protocol: Rhodium-Catalyzed Annulation

A mixture of **1-(4-Chlorophenyl)ethylidene(methoxy)amine** (1.0 eq), an alkyne (1.2 eq), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%) in a suitable solvent (e.g., 1,2-dichloroethane) is heated under an inert atmosphere. After completion, the reaction is filtered, and the solvent is evaporated. The residue is purified by column chromatography to yield the corresponding isoquinoline derivative.

Table 2: Comparison of Reactivity in Rhodium-Catalyzed Annulation



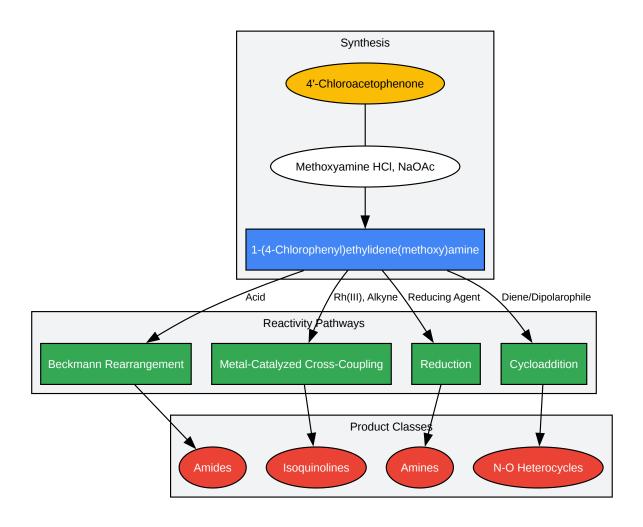
Oxime Ether Substrate	Alkyne Partner	Yield (%)	Reference
1-(4- Chlorophenyl)ethylide ne(methoxy)amine	Diphenylacetylene	Good to Excellent	[2]
1- Phenylethylidene(met hoxy)amine	Diphenylacetylene	92	[2]
1-(4- Bromophenyl)ethylide ne(methoxy)amine	Diphenylacetylene	85	[2]

The electronic nature of the substituent on the phenyl ring of the acetophenone oxime ether can influence the efficiency of the C-H activation step, with electron-withdrawing groups sometimes leading to slightly lower yields compared to electron-neutral or -donating groups.

Logical Workflow for Reactivity Analysis

The following diagram illustrates the central role of **1-(4- Chlorophenyl)ethylidene(methoxy)amine** as a precursor to various chemical transformations.





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Caption: Synthetic utility of **1-(4-Chlorophenyl)ethylidene(methoxy)amine**.

Conclusion

1-(4-Chlorophenyl)ethylidene(methoxy)amine is a valuable and versatile synthetic intermediate. Its reactivity profile, particularly in fundamental transformations such as the Beckmann rearrangement and modern metal-catalyzed cross-coupling reactions, makes it a compelling choice for the synthesis of a wide array of nitrogen-containing compounds. While its reactivity is comparable to other substituted acetophenone oxime ethers, the presence of the chloro-substituent offers a handle for further functionalization, enhancing its utility in medicinal



chemistry and materials science. The provided experimental protocols and comparative data serve as a foundation for researchers to effectively incorporate this reagent into their synthetic strategies.

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